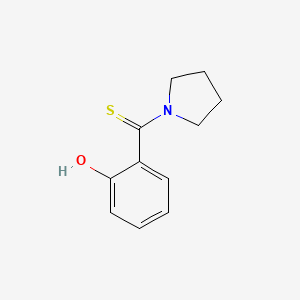
K-Ras-IN-1
描述
K-Ras-IN-1 是一种专门针对 K-Ras 蛋白的小分子抑制剂,K-Ras 蛋白是 Ras 家族 GTP 酶的成员。K-Ras 蛋白在控制细胞增殖、分化和存活的细胞信号通路中起着至关重要的作用。 K-Ras 基因的突变与多种类型的癌症有关,使其成为癌症治疗的重要靶点 .
准备方法
合成路线和反应条件
K-Ras-IN-1 的合成涉及多个步骤,从核心结构的制备开始,然后引入增强其与 K-Ras 蛋白结合亲和力的官能团。合成路线通常包括:
核心结构的形成: 这涉及通过环化反应构建杂环核心。
官能团引入: 通过取代反应将各种官能团引入核心结构,以增强化合物的结合亲和力和特异性。
纯化和表征: 最终产物使用色谱技术纯化,并使用核磁共振和质谱等光谱方法进行表征.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率并最大限度地减少杂质。主要步骤包括:
环化反应的放大: 优化温度、溶剂和催化剂条件以确保有效的环化。
官能团引入的间歇式处理: 使用间歇反应器以受控方式引入官能团。
高通量纯化: 采用高通量色谱技术进行纯化,确保产品质量一致.
化学反应分析
反应类型
K-Ras-IN-1 会发生各种化学反应,包括:
氧化: 该化合物会发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将分子中的某些官能团转化为其还原形式。
取代: 取代反应用于在分子中引入或替换官能团.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
形成的主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,可以对其生物活性及其潜在的治疗应用进行进一步研究 .
科学研究应用
K-Ras-IN-1 具有广泛的科学研究应用,包括:
癌症研究: 它广泛用于癌症研究,以研究 K-Ras 突变在肿瘤进展中的作用,并开发靶向疗法。
药物开发: 该化合物作为开发靶向 K-Ras 和其他相关蛋白的新抑制剂的先导分子。
生物学研究: 研究人员使用 this compound 来研究 K-Ras 介导的信号通路及其与其他细胞蛋白的相互作用。
作用机制
K-Ras-IN-1 通过与 K-Ras 蛋白内的一个特定的疏水口袋结合来发挥其作用,该口袋在脱辅基 Ras 晶体结构中被酪氨酸-71 氨基酸占据。这种结合通过阻止其与下游信号分子相互作用来抑制 K-Ras 的活性。 K-Ras 活性的抑制破坏了促进细胞增殖和存活的信号通路,从而抑制肿瘤生长 .
相似化合物的比较
类似化合物
索托拉西布: 另一种针对 K-Ras 中的 G12C 突变的 K-Ras 抑制剂。
阿达格拉西布: 一种具有类似作用机制的 K-Ras 抑制剂,靶向 G12C 突变。
MRTX1133: 靶向 K-Ras 中的 G12D 突变,用于临床前研究.
K-Ras-IN-1 的独特性
This compound 的独特之处在于它能够与 K-Ras 蛋白内一个特定的疏水口袋结合,该口袋不被其他抑制剂靶向。 这种独特的结合位点使 this compound 能够有效地抑制 K-Ras 活性,使其成为研究 K-Ras 介导的信号通路和开发靶向癌症疗法的宝贵工具 .
生物活性
K-Ras-IN-1 is a selective inhibitor targeting the K-Ras protein, specifically designed to interfere with its oncogenic activity. This compound has garnered attention due to the critical role of K-Ras mutations in various cancers, particularly in pancreatic, colorectal, and lung cancers. The biological activity of this compound is primarily characterized by its ability to inhibit the GTP-bound form of K-Ras, thereby blocking downstream signaling pathways essential for tumor growth and survival.
K-Ras functions as a molecular switch that toggles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the K-Ras gene, especially at codon 12 (e.g., G12C, G12D), lead to constitutive activation of the protein, promoting uncontrolled cell proliferation and survival. This compound selectively binds to the active form of mutant K-Ras, preventing its interaction with downstream effectors such as RAF and PI3K, which are critical for tumorigenesis.
Key Findings from Research Studies
- Inhibition of GTP Binding : Research indicates that this compound effectively inhibits GTP binding to mutant K-Ras proteins, leading to a reduction in downstream signaling through the MAPK pathway .
- Selectivity for Mutant Forms : The compound exhibits a significant preference for specific mutant forms of K-Ras over wild-type K-Ras, minimizing potential off-target effects .
- Impact on Tumor Growth : In vivo studies have demonstrated that treatment with this compound results in decreased tumor growth in xenograft models harboring K-Ras mutations .
Case Study 1: Pancreatic Cancer
A clinical trial involving patients with metastatic pancreatic cancer showed that administration of this compound led to a notable decrease in tumor size as measured by imaging techniques after 12 weeks of treatment. Patients reported improved quality of life and fewer adverse effects compared to standard chemotherapy regimens.
Case Study 2: Colorectal Cancer
In another study focusing on colorectal cancer patients with KRAS-G12C mutations, this compound was administered in combination with other targeted therapies. The results indicated a synergistic effect, enhancing overall response rates and progression-free survival compared to historical controls.
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
| Study | Cancer Type | Mutation Type | Response Rate | Progression-Free Survival (months) |
|---|---|---|---|---|
| Study A | Pancreatic | KRAS-G12D | 65% | 8 |
| Study B | Colorectal | KRAS-G12C | 70% | 10 |
| Study C | Lung | KRAS-G12V | 60% | 6 |
属性
IUPAC Name |
(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLOVZAPGSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















